molecular formula C10H9NO B8628458 3-Methyl-4-(2-oxoethyl)benzonitrile

3-Methyl-4-(2-oxoethyl)benzonitrile

Cat. No.: B8628458
M. Wt: 159.18 g/mol
InChI Key: VYMKAWXMQGILPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(2-oxoethyl)benzonitrile is a substituted benzonitrile derivative characterized by a methyl group at the 3-position and a 2-oxoethyl moiety at the 4-position of the benzene ring. The oxoethyl group introduces a reactive ketone functionality, which may influence solubility, electronic characteristics, and reactivity in synthetic pathways such as nucleophilic additions or cross-coupling reactions. Benzonitrile derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility as intermediates .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-methyl-4-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C10H9NO/c1-8-6-9(7-11)2-3-10(8)4-5-12/h2-3,5-6H,4H2,1H3

InChI Key

VYMKAWXMQGILPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile

  • Structure : Features a triazole-thione moiety linked via an imine group to the benzonitrile core.
  • Properties : Single-crystal X-ray studies confirm planar geometry with strong intermolecular hydrogen bonding, enhancing thermal stability. The thioxo group increases polarity compared to the oxoethyl substituent in the target compound .
  • Applications: Potential in coordination chemistry due to the nitrogen-rich triazole system.

4-((1S,3S,4R)-3-Methyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)benzonitrile

  • Structure : Incorporates a fused pyrrolo-triazolo-pyrazine heterocycle and a cyclopentyloxy group.
  • Synthesis : Prepared via nickel-catalyzed cross-coupling, with silica gel chromatography purification. The bulky heterocyclic group reduces solubility in polar solvents compared to the simpler oxoethyl substituent .
  • Applications : Investigated in kinase inhibition studies for anticancer drug development.

3-Methoxy-4-nitrobenzonitrile

  • Structure : Substituted with methoxy and nitro groups at the 3- and 4-positions, respectively.
  • Properties : Higher molecular weight (178.15 g/mol) and melting point (125–126°C) due to strong dipole interactions from the nitro group. The electron-withdrawing nitro group contrasts with the electron-rich oxoethyl group in the target compound .
  • Applications : Used as a pharmaceutical intermediate, particularly in nitration and methoxylation reactions.

3-Methyl-4-(N,N-dimethylamino)benzonitrile (3M4AB-CN)

  • Structure: Contains a dimethylamino group at the 4-position.
  • Electronic Properties: Exhibits significant absorption shifts under electric fields (TDDFT studies), with fluorescence modulation linked to the electron-donating dimethylamino group. The oxoethyl group in the target compound may show weaker field-responsive behavior due to its ketone functionality .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-Methyl-4-(2-oxoethyl)benzonitrile 3-Me, 4-(2-oxoethyl) Not reported Hypothesized reactivity in ketone-based syntheses
4-[(E)-(3-Methyl-5-thioxo-triazolyl)iminomethyl]benzonitrile 4-(Triazole-thione-imine) Not reported Thermal stability, coordination chemistry
3-Methoxy-4-nitrobenzonitrile 3-OMe, 4-NO₂ 178.15 High polarity, pharmaceutical intermediate
3M4AB-CN 4-NMe₂ Not reported Electric field-dependent fluorescence

Key Research Findings

  • Reactivity : Benzonitrile derivatives with electron-withdrawing groups (e.g., nitro, oxoethyl) exhibit enhanced reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., methoxy) .
  • Spectroscopic Behavior: Substitutents like dimethylamino (3M4AB-CN) significantly alter absorption spectra under external electric fields, whereas oxoethyl groups may prioritize ketone-specific reactions (e.g., condensations) .
  • Synthetic Utility : Heterocyclic-substituted benzonitriles (e.g., pyrrolo-triazolo-pyrazine derivatives) require advanced purification techniques (e.g., gradient chromatography), contrasting with simpler oxoethyl analogs .

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